![molecular formula C12H14N4O2 B3879696 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide](/img/structure/B3879696.png)
2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide
Overview
Description
2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide, also known as PPAH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory properties, 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has been shown to reduce inflammation and alleviate pain.
Mechanism of Action
The mechanism of action of 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, neuroprotection, and inflammation. 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes that promote inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, protection of neurons from oxidative stress, and reduction of inflammation. 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Another advantage is its neuroprotective properties, which may have applications in the treatment of neurodegenerative diseases. However, one limitation of 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide. One direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Another direction is to explore its neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-oxo-N'-(4-pyridinylmethylene)-2-(1-pyrrolidinyl)acetohydrazide and its potential applications in other fields, such as anti-inflammatory therapy.
properties
IUPAC Name |
2-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-11(12(18)16-7-1-2-8-16)15-14-9-10-3-5-13-6-4-10/h3-6,9H,1-2,7-8H2,(H,15,17)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCMCCUTGUSCSM-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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